molecular formula C20H27N3O3 B2820264 N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-51-6

N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No.: B2820264
CAS No.: 872848-51-6
M. Wt: 357.454
InChI Key: VXDLZCZCRVJLQB-UHFFFAOYSA-N
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Description

N-Butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a synthetic indole-derived oxoacetamide characterized by a 3-substituted indole core. The indole moiety is functionalized at position 1 with a 2-(diethylamino)-2-oxoethyl group and at position 3 with a 2-oxoacetamide side chain. The N-substituent of the acetamide group is a branched butan-2-yl group.

Properties

IUPAC Name

N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-5-14(4)21-20(26)19(25)16-12-23(13-18(24)22(6-2)7-3)17-11-9-8-10-15(16)17/h8-12,14H,5-7,13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDLZCZCRVJLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings related to its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol
CAS Number: 894001-86-6

The compound features an indole moiety, which is known for its diverse biological activities, and a diethylamino group that may enhance its pharmacological properties.

Recent studies have explored various mechanisms through which this compound exerts its effects:

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties by scavenging reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and nitric oxide (NO). The diethylamino group may play a crucial role in enhancing this activity by stabilizing the radical species .
  • Enzyme Inhibition : There is evidence suggesting that derivatives of this compound can inhibit key enzymes involved in metabolic pathways, including xanthine oxidase, which is relevant for conditions like gout and hyperuricemia .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties attributed to the indole structure, which is known to interact with neurotransmitter systems, possibly aiding in conditions such as depression or anxiety .

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantScavenging of ROS; reduction of lipid peroxidation in various tissues
Enzyme InhibitionInhibition of xanthine oxidase; potential therapeutic applications
NeuroprotectionInteraction with neurotransmitter systems; potential benefits in CNS disorders

Case Studies

  • Antioxidant Efficacy : A study evaluating the antioxidant capacity of related compounds demonstrated that at concentrations as low as 0.275 µM, significant scavenging activity was observed against DPPH radicals and other reactive species. This suggests that N-butan-2-yl derivatives may similarly exhibit potent antioxidant effects .
  • Xanthine Oxidase Inhibition : Research into compounds with structural similarities revealed effective inhibition of xanthine oxidase. This inhibition can lead to lowered uric acid levels, providing a therapeutic avenue for managing gout .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of indole-based compounds highlighted their ability to mitigate oxidative stress in neuronal cells, suggesting that N-butan-2-yl derivatives could be beneficial in neurodegenerative conditions .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related indol-3-yl-oxoacetamides, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Biological Activity Reference
Target Compound - N-Butan-2-yl
- 1-[2-(Diethylamino)-2-oxoethyl]
Not explicitly reported (hypothetical CB2/tubulin activity)
N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide (5) - N-Adamantane
- 1-Pentyl
- 5-Furanyl
CB2 ligand (Ki = 6.2 nM for fluorinated derivative)
D-24851 (2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide) - 1-(4-Chlorobenzyl)
- N-Pyridin-4-yl
Tubulin inhibitor (preclinical development)
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide - N-(4-Fluorobenzyl) Antimicrobial/antitumor (hypothetical)
N-(3,4-Dimethoxyphenethyl)-2-(1H-indol-3-yl)-2-oxoacetamide - N-(3,4-Dimethoxyphenethyl) Not reported (structural analog)

Key Observations :

  • N-Substituent : The butan-2-yl group in the target compound is less bulky than adamantane (compound 5) but more lipophilic than pyridin-4-yl (D-24851) or aromatic substituents (e.g., 4-fluorobenzyl). This may influence membrane permeability and target selectivity .
  • This contrasts with the 1-pentyl (compound 5) and 1-(4-chlorobenzyl) (D-24851) groups, which prioritize hydrophobic interactions .
  • Biological Activity: Fluorinated derivatives of compound 5 exhibit high CB2 affinity (Ki = 6.2 nM), while D-24851 inhibits tubulin polymerization. The target compound’s diethylamino group may confer selectivity for amine-binding receptors (e.g., GPCRs) .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound 5 (Fluorinated Derivative 8) D-24851
Molecular Weight ~430 g/mol (estimated) ~500 g/mol 437.3 g/mol
logP (Predicted) 2.8–3.5 4.1 3.9
Solubility Moderate (amine group) Low (adamantane) Low (aromatic groups)
Bioactivity Hypothetical CB2/tubulin CB2 Ki = 6.2 nM Tubulin IC50 = 12 nM

Notes:

  • The diethylamino group in the target compound may improve aqueous solubility compared to adamantane or aryl-substituted analogs .
  • The branched butan-2-yl group could reduce metabolic degradation compared to linear alkyl chains .

Q & A

Basic: What are the standard synthetic routes for synthesizing N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Indole Alkylation : Introduce the diethylaminoethyl group at the indole N1 position using alkylating agents like 2-(diethylamino)-2-oxoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Acylation : React the alkylated indole with oxalyl chloride to form the 2-oxoacetate intermediate at the C3 position.

Amide Bond Formation : Couple the 2-oxoacetate with butan-2-amine via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
Critical factors include temperature control (reflux in acetonitrile for optimal yields) and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., diethylaminoethyl group at N1, butan-2-ylamide at the oxoacetamide moiety). Advanced techniques like 2D-COSY and NOESY resolve overlapping signals in the indole and alkyl regions .
  • X-ray Crystallography : Determines absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the oxoacetamide and solvent molecules) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities in multi-step syntheses .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Dose-response curves (0.1–100 µM) identify potency thresholds .
  • Enzyme Inhibition Studies : Screen against kinases or tubulin polymerization (via fluorescence-based assays) to assess mechanistic targets. For example, similar indole derivatives inhibit tubulin at sub-micromolar concentrations .
  • Solubility and Stability : Perform HPLC-UV to quantify solubility in PBS/DMSO and stability under physiological pH (e.g., 24-hour incubation at 37°C) .

Advanced: How can researchers optimize reaction yields when introducing the diethylaminoethyl group?

Methodological Answer:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Purification Strategies : Use flash chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:1) to isolate the alkylated indole intermediate. Monitor by TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
    Data Example :
ConditionYield (%)Purity (HPLC)
DMF, K₂CO₃, 80°C6292%
THF, TBAB, 60°C7895%

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

Orthogonal Assays : Confirm antiproliferative activity using both ATP-based (CellTiter-Glo) and apoptosis assays (Annexin V/PI staining) to rule out false positives .

Structural Reanalysis : Compare X-ray/NMR data with conflicting studies to identify batch-specific impurities or polymorphic forms .

Target Validation : Use CRISPR knockouts or siRNA silencing of putative targets (e.g., tubulin β-III) to verify mechanism-of-action specificity .
Case Study : A structurally analogous compound showed inconsistent IC₅₀ values (0.5 vs. 5 µM) due to differences in cell line genetic backgrounds. Repeating assays in isogenic models resolved the discrepancy .

Advanced: What computational methods support mechanistic studies of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0). Focus on binding affinity (ΔG) at the colchicine site .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2 Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide structural modifications .

Basic: What are the key stability concerns during storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole core .
  • Hydrolysis Risk : Avoid aqueous buffers at pH >7.5, as the oxoacetamide group may hydrolyze to carboxylic acid. Confirm stability via LC-MS after 48 hours .
  • Lyophilization : For long-term storage, lyophilize in 10% trehalose to maintain crystallinity and prevent aggregation .

Advanced: How to design SAR studies for improving pharmacokinetic properties?

Methodological Answer:

LogP Optimization : Synthesize analogs with varying alkyl chain lengths (butan-2-yl vs. pentan-3-yl) to balance lipophilicity (target LogP 2–4) .

Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation). Block vulnerable sites with fluorine substituents .

Bioavailability Testing : Perform parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies in rodents (IV vs. oral dosing) .

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